Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl-
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Overview
Description
Preparation Methods
The synthesis of diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl- typically involves the reaction of appropriate hydrazine derivatives with diazo compounds. One common method includes the reaction of 2,2-dimethylhydrazine with ethyl diazoacetate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the diazene group into hydrazine derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylhydrazino group is replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield nitroso derivatives, while reduction with sodium borohydride produces hydrazine derivatives.
Scientific Research Applications
Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing heterocycles.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl- involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can undergo cis-trans isomerization, which affects its binding affinity and activity. The molecular pathways involved include the modulation of redox reactions and the inhibition of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl- can be compared with other similar compounds, such as:
Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl-: This compound has a similar structure but with a butyl group instead of an ethyl group. It exhibits different chemical reactivity and applications.
Azobenzene: A well-known diazene derivative used in materials science and photochemistry. It differs in its aromatic structure and photochemical properties.
Properties
CAS No. |
51576-31-9 |
---|---|
Molecular Formula |
C6H16N4 |
Molecular Weight |
144.22 g/mol |
IUPAC Name |
2-[1-(ethyldiazenyl)ethyl]-1,1-dimethylhydrazine |
InChI |
InChI=1S/C6H16N4/c1-5-7-8-6(2)9-10(3)4/h6,9H,5H2,1-4H3 |
InChI Key |
BABHWMHGOCZGSO-UHFFFAOYSA-N |
Canonical SMILES |
CCN=NC(C)NN(C)C |
Origin of Product |
United States |
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